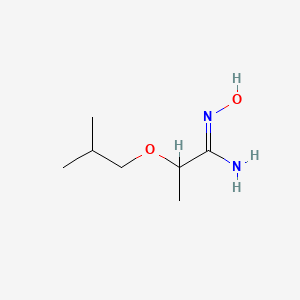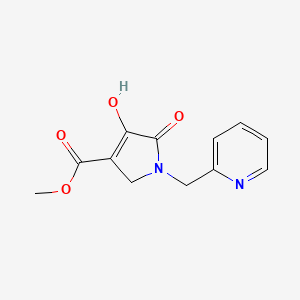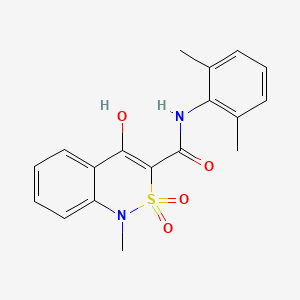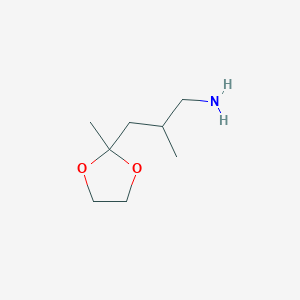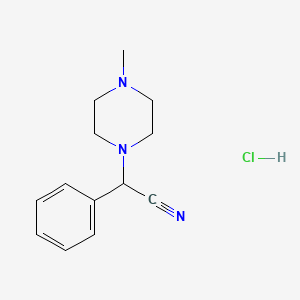
(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride
Vue d'ensemble
Description
“(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride” is a chemical compound with the empirical formula C7H13N3 . It is a solid form and is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride” can be represented by the SMILES stringCN1CCN(CC#N)CC1 . The InChI key for this compound is XCUQQNRWWCWVOP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride” is a solid form . The molecular weight of this compound is 139.20 . The compound does not have a flash point .Applications De Recherche Scientifique
Synthesis and Physical Properties of Ligands and Complexes
Research by Sujatha et al. (2000) explored the synthesis of pentadentate ligands and corresponding Cu(II) complexes, one of which included a variant of the specified compound. These complexes exhibited quasireversible redox properties and weak antiferromagnetic coupling between copper atoms, making them of interest in electrochemical and magnetic studies [S. Sujatha et al., 2000].
Pharmacological Evaluation of Derivatives
Kumar et al. (2017) synthesized a series of derivatives of the compound for pharmacological evaluation. These compounds exhibited antidepressant and antianxiety activities in animal models, suggesting potential therapeutic applications [J. Kumar et al., 2017].
Synthesis of Atypical Antipsychotics
A study by Shelke et al. (2005) involved the synthesis of derivatives as potential atypical antipsychotics. They examined the dopaminergic and serotonergic antagonistic activities, contributing to the understanding of antipsychotic drugs [Suhas M. Shelke et al., 2005].
Electrochemical Studies
Amani et al. (2012) investigated the electrochemical oxidation of 4-(piperazin-1-yl)phenols, including derivatives of the specified compound. This research is significant for understanding the electrochemical properties and potential applications in synthesis [A. Amani et al., 2012].
Cytotoxic Activities and Molecular Docking
Parveen et al. (2017) synthesized derivatives with estrogen receptor binding affinity and evaluated their cytotoxic activities against cancer cell lines. This research is valuable for the development of new cancer therapies [I. Parveen et al., 2017].
Pharmacokinetics Studies
Research by Ji et al. (2012) developed a method for determining a derivative in rat plasma, contributing to pharmacokinetics studies of new anticancer compounds [Xi-wei Ji et al., 2012].
Antibacterial and Antifungal Activities
Several studies have synthesized derivatives to evaluate their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents [Wu Qi, 2014; Al-Nasiri A. Nazar et al., 2005].
Chemotherapy Against Tropical Diseases
A study by Navarro et al. (2000) synthesized complexes involving derivatives for potential use in chemotherapy against tropical diseases, highlighting the compound's role in novel medical treatments [M. Navarro et al., 2000].
Anticonvulsant Activity
Harish et al. (2014) synthesized derivatives to assess their anticonvulsant activity, contributing to the development of new treatments for epilepsy [K. Harish et al., 2014].
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;/h2-6,13H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNBDMVHQYBYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



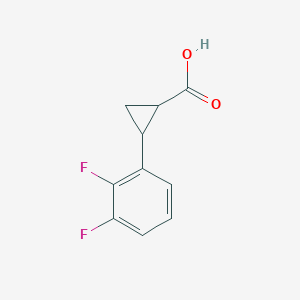
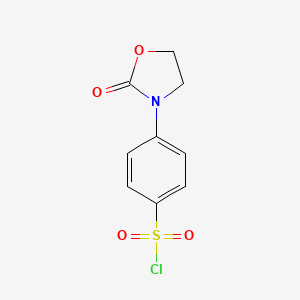
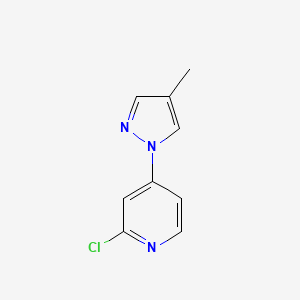
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)
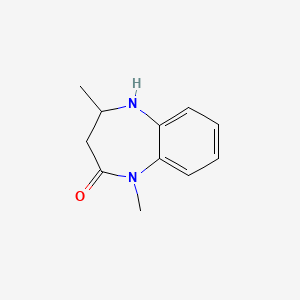
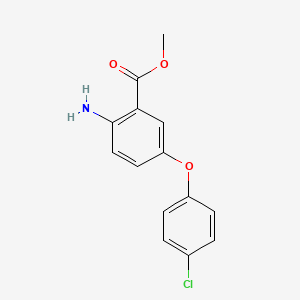
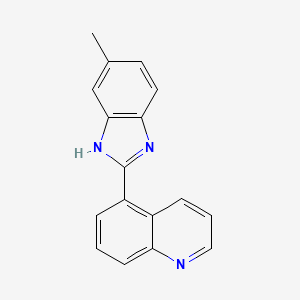
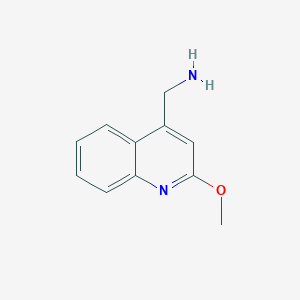
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
